3-Methyl-4-(oxetan-3-yloxy)benzonitrile
Description
3-Methyl-4-(oxetan-3-yloxy)benzonitrile is a benzonitrile derivative featuring a methyl group at the 3-position and an oxetane-3-yloxy substituent at the 4-position of the benzene ring. The oxetane moiety, a strained four-membered ether ring, enhances molecular rigidity and influences electronic properties, making it a candidate for applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
3-methyl-4-(oxetan-3-yloxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-9(5-12)2-3-11(8)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYSXIDNAZFTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(oxetan-3-yloxy)benzonitrile typically involves the reaction of 3-methyl-4-hydroxybenzonitrile with oxetane derivatives under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(oxetan-3-yloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- 3-Methyl-4-(oxetan-3-yloxy)benzonitrile serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex structures, including pharmaceuticals and agrochemicals. The oxetane ring's strained nature enhances its reactivity, making it a valuable intermediate in synthetic pathways.
Synthetic Routes
- The synthesis typically involves multiple steps, including the formation of the oxetane ring through cyclization reactions and the introduction of the benzonitrile moiety via nucleophilic substitutions. Advanced techniques such as continuous flow reactors may be employed to optimize yields and purity .
Biological Applications
Potential Antimicrobial and Anticancer Properties
- Compounds with similar structures to this compound have shown significant biological activities, including antimicrobial and anticancer effects. The oxetane moiety can facilitate interactions with biological targets such as enzymes and receptors, potentially modulating various biochemical pathways.
Research Studies
- Interaction studies are crucial for understanding how this compound might affect biological systems. Preliminary studies suggest that derivatives containing oxetane rings may exhibit significant biological activity, although specific assays for this compound remain limited .
Material Science
Applications in Advanced Materials
- The compound's unique structure lends itself to applications in materials science, particularly in the development of advanced polymers and nanomaterials. Its properties may contribute to the creation of materials with enhanced mechanical strength or electrical conductivity, which are vital for electronic devices.
Electronics
- Research indicates potential uses in electronic applications due to its structural properties, which may allow it to function effectively in various electronic components.
Case Studies
Several studies have explored the applications of compounds similar to this compound:
- Biological Activity Assessment :
- Synthesis Optimization :
Mechanism of Action
The mechanism of action of 3-Methyl-4-(oxetan-3-yloxy)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Benzonitrile Derivatives and Their Properties
Key Observations:
Methoxy (3-Methoxy-4-(oxetan-3-yloxy)benzonitrile) and nitro (3-Methoxy-4-nitrobenzonitrile) substituents further modify electron density, impacting reactivity and optical behavior .
Applications in Materials Science: Benzonitriles with strong donor-acceptor pairs, such as DHPZ-2BN, exhibit thermally activated delayed fluorescence (TADF) but achieve modest electroluminescence efficiency (EQE = 6.0%) . The oxetane group may enhance rigidity and reduce non-radiative decay in similar systems. Nonlinear optical (NLO) properties are substituent-dependent: 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile demonstrates higher βHRS values (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) than dibenzylideneacetones, suggesting that π-conjugation length and electron-withdrawing groups (e.g., nitrile) are critical .
Pharmaceutical Potential: Benzonitrile derivatives like 3-Methoxy-4-nitrobenzonitrile are used as intermediates in drug synthesis . The oxetane group in 3-Methyl-4-(oxetan-3-yloxy)benzonitrile could improve metabolic stability or solubility compared to nitro or methoxy analogs, as seen in ADME studies of related compounds .
Biological Activity
3-Methyl-4-(oxetan-3-yloxy)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a methyl group, an oxetane ring, and a benzonitrile moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H11NO3, and it has been characterized for its potential in various biological applications. The presence of the oxetane ring is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The oxetane ring may facilitate nucleophilic attacks, while the benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins. This dual functionality allows the compound to modulate various biochemical pathways.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing oxetane rings exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity.
| Microbial Strain | Activity | Method |
|---|---|---|
| E. coli | Inhibitory | Well diffusion method |
| B. subtilis | Inhibitory | Well diffusion method |
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that compounds with similar structural features can exhibit low toxicity against human cell lines. For example, derivatives tested against Vero cells showed no significant cytotoxic effects at concentrations that elicited antimicrobial activity.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of oxetane-containing compounds and evaluated their biological activities. The results indicated that modifications to the oxetane ring significantly influenced antimicrobial potency and cytotoxicity profiles .
- In Silico Studies : Computational modeling has been utilized to predict the binding affinity of this compound to key enzymes involved in bacterial metabolism. These studies suggest that the compound may act as an enzyme inhibitor, potentially disrupting microbial growth .
Research Findings
Recent literature highlights several key findings regarding the biological activity of compounds related to this compound:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit ATP synthase, indicating a potential mechanism for their antimicrobial effects .
- Structural Modifications : Variations in substituents on the aromatic ring or modifications to the oxetane group have been linked to enhanced biological activities, suggesting avenues for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
